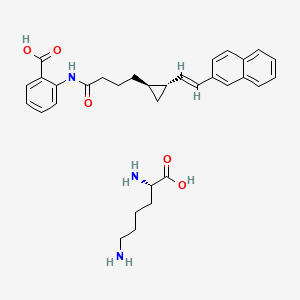
Hidrocloruro de SKF 38393
Descripción general
Descripción
El clorhidrato de SKF38393 es un agonista selectivo del receptor de dopamina D1. Es un derivado de la benzazepina conocido por su función en la mejora de la liberación de glutamato insensible a la toxina pertussis y mediada por la proteína quinasa A en las neuronas del hipocampo . Este compuesto se ha utilizado ampliamente en la investigación científica para estudiar sus efectos en varios procesos biológicos, particularmente en el contexto de estudios neurológicos .
Aplicaciones Científicas De Investigación
El clorhidrato de SKF38393 tiene una amplia gama de aplicaciones en la investigación científica:
Estudios Neurológicos: Se utiliza para estudiar el papel de los receptores de dopamina D1 en el cerebro, particularmente en el contexto de la enfermedad de Parkinson y otros trastornos neurológicos.
Estudios Conductuales: El compuesto se utiliza para investigar los efectos de la activación del receptor de dopamina en el comportamiento, incluidos los estudios sobre el aprendizaje, la memoria y la función motora.
Investigación Farmacológica: El clorhidrato de SKF38393 se utiliza para explorar las propiedades farmacológicas de los agonistas del receptor de dopamina y sus posibles aplicaciones terapéuticas.
Señalización Celular: Se utiliza para estudiar las vías de señalización mediadas por los receptores de dopamina D1, incluida la función del AMP cíclico y la proteína quinasa A.
Mecanismo De Acción
El clorhidrato de SKF38393 ejerce sus efectos uniéndose selectivamente y activando los receptores de dopamina D1. Esta activación conduce a un aumento en los niveles de AMP cíclico, que a su vez activa la proteína quinasa A. La proteína quinasa A activada luego fosforila varias proteínas diana, lo que lleva a cambios en la función y señalización celular . El compuesto también mejora la liberación de glutamato en las neuronas del hipocampo, lo que contribuye a sus efectos sobre la actividad neuronal y el comportamiento .
Análisis Bioquímico
Biochemical Properties
SKF 38393 Hydrochloride plays a significant role in biochemical reactions, particularly those involving dopamine receptors. It acts as a D1 dopamine receptor agonist . This means that SKF 38393 Hydrochloride can bind to D1 dopamine receptors, mimicking the action of dopamine and triggering a biochemical response .
Cellular Effects
The effects of SKF 38393 Hydrochloride on cells are primarily mediated through its interaction with D1 dopamine receptors. By acting as an agonist, SKF 38393 Hydrochloride can influence cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to enhance pertussis toxin-insensitive and protein kinase A-mediated glutamate release in hippocampal neurons .
Molecular Mechanism
At the molecular level, SKF 38393 Hydrochloride exerts its effects by binding to D1 dopamine receptors. This binding interaction triggers a series of events, including the activation of protein kinase A, which in turn leads to the release of glutamate in the hippocampus . This mechanism of action underscores the role of SKF 38393 Hydrochloride in modulating neurotransmission .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of SKF 38393 Hydrochloride can change over time. For instance, it has been noted that solutions of SKF 38393 Hydrochloride can be stored for several days at 4 °C . It is recommended that solutions be prepared and used on the same day whenever possible .
Dosage Effects in Animal Models
The effects of SKF 38393 Hydrochloride in animal models can vary depending on the dosage. While specific dosage effects may depend on the particular animal model and experimental setup, it is generally observed that higher doses of SKF 38393 Hydrochloride can lead to more pronounced effects .
Subcellular Localization
The subcellular localization of SKF 38393 Hydrochloride is likely to be influenced by its interaction with D1 dopamine receptors. These receptors are typically located on the cell surface, suggesting that SKF 38393 Hydrochloride may also be localized to these areas .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis del clorhidrato de SKF38393 implica varios pasos, comenzando con la preparación del núcleo de benzazepina. Los pasos clave incluyen:
Formación del anillo de benzazepina: Esto se logra típicamente mediante una reacción de ciclización que involucra un derivado de fenilacetaldehído y una amina.
Hidroxilación: Introducción de grupos hidroxilo en posiciones específicas del anillo de benzazepina.
Formación de clorhidrato: El paso final implica la conversión de la base libre a su sal de clorhidrato mediante el tratamiento con ácido clorhídrico.
Métodos de Producción Industrial
La producción industrial del clorhidrato de SKF38393 sigue rutas sintéticas similares pero se optimiza para la producción a gran escala. Esto incluye el uso de reacciones de alto rendimiento, técnicas de purificación eficientes y medidas estrictas de control de calidad para garantizar la pureza y la consistencia del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones
El clorhidrato de SKF38393 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar varios derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar el anillo de benzazepina o los grupos hidroxilo.
Sustitución: Varias reacciones de sustitución pueden introducir diferentes grupos funcionales en el núcleo de benzazepina.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan a menudo agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.
Sustitución: Se utilizan reactivos como halógenos, agentes alquilantes y agentes acilantes en condiciones controladas.
Productos Principales
Los principales productos formados a partir de estas reacciones incluyen varios derivados hidroxilados, alquilados y acilatos del clorhidrato de SKF38393 .
Comparación Con Compuestos Similares
Compuestos Similares
SKF81297: Otro agonista selectivo del receptor de dopamina D1 con propiedades farmacológicas similares.
Singularidad
El clorhidrato de SKF38393 es único en su capacidad para activar selectivamente los receptores de dopamina D1 sin efectos significativos en otros subtipos de receptores de dopamina. Esta selectividad lo convierte en una herramienta valiosa para estudiar las funciones específicas de los receptores de dopamina D1 en varios procesos biológicos .
Propiedades
IUPAC Name |
5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2.ClH/c18-15-8-12-6-7-17-10-14(13(12)9-16(15)19)11-4-2-1-3-5-11;/h1-5,8-9,14,17-19H,6-7,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWHJCLOUYPAOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C2=CC(=C(C=C21)O)O)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20936175 | |
| Record name | SKF 38393 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20936175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID46500383 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
62717-42-4 | |
| Record name | SKF 38393A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062717424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 62717-42-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=320959 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | SKF 38393 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20936175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (�±)-1-Phenyl-2,3,4,5-tetrahydro-(1H)-3-benzazepine-7,8-diol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SKF-38393 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WIV5R2G7VP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: SKF-38393 hydrochloride is a selective dopamine D1 receptor agonist. [, , , ] This means it binds to and activates dopamine D1 receptors, mimicking the effects of dopamine at these specific receptors.
A: Yes, research indicates that SKF-38393 hydrochloride can indirectly modulate the release of other neurotransmitters. For example, studies have shown that activation of D1 receptors in the substantia nigra pars reticulata by SKF-38393 hydrochloride can increase acetylcholine release in the striatum. [] This suggests a circuit-level mechanism where D1 receptor activation influences cholinergic interneurons.
A: Yes, beyond the nervous system, research suggests SKF-38393 hydrochloride can influence hormone release. For instance, in vitro studies using perfused rat hypothalamus have shown that SKF-38393 hydrochloride can stimulate the release of thyrotropin-releasing hormone (TRH). []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(3R)-3-(3,4-dichlorophenyl)-3-[2-(4-phenyl-1-azoniabicyclo[2.2.2]octan-1-yl)ethyl]piperidin-1-yl]-2-(3-propan-2-yloxyphenyl)ethanone chloride](/img/structure/B1681993.png)










